Product packaging for 1,8-Dimethylanthracene(Cat. No.:CAS No. 15815-47-1)

1,8-Dimethylanthracene

Cat. No.: B099188
CAS No.: 15815-47-1
M. Wt: 206.28 g/mol
InChI Key: WAPSEVALXZJQLL-UHFFFAOYSA-N
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Description

1,8-Dimethylanthracene is an organic compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol . Its CAS Registry Number is 15815-47-1 . This compound is classified as an existing chemical substance in regulatory frameworks . As a derivative of anthracene, it serves as a specialized building block in organic synthesis and materials science research. While specific studies on the 1,8-isomer are less common, dimethylanthracene derivatives, in general, are of significant interest in photochemistry. For instance, the compound 9,10-dimethylanthracene is widely utilized as a selective trap for singlet oxygen (¹O₂) in studies investigating photodynamic mechanisms and the generation of reactive oxygen species . This suggests potential applications for 1,8-Dimethylanthracence in similar photochemical research areas. Researchers value this compound for exploring structure-property relationships in polycyclic aromatic hydrocarbons (PAHs). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B099188 1,8-Dimethylanthracene CAS No. 15815-47-1

Properties

CAS No.

15815-47-1

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1,8-dimethylanthracene

InChI

InChI=1S/C16H14/c1-11-5-3-7-13-9-14-8-4-6-12(2)16(14)10-15(11)13/h3-10H,1-2H3

InChI Key

WAPSEVALXZJQLL-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C

Canonical SMILES

CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C

Synonyms

1,8-Dimethylanthracene

Origin of Product

United States

Synthetic Methodologies for 1,8 Dimethylanthracene and Its Advanced Derivatives

Synthesis of Functionalized 1,8-Dimethylanthracene Scaffolds

Preparation of Boron-Substituted 1,8-Anthracene Derivatives

The introduction of boron centers at the 1,8-positions of an anthracene (B1667546) scaffold creates bidentate Lewis acids with a rigid pre-organized structure, ideal for anion binding and catalysis. Syntheses typically start from a pre-functionalized anthracene core, such as 1,8-dibromoanthracene (B170101) or 1,8-diethynylanthracene (B14451055).

A primary method involves the lithiation of 1,8-dibromoanthracene followed by quenching with a suitable boron electrophile. For instance, 1,8-bis(dimesitylboryl)anthracene, a potent bidentate Lewis acid, has been synthesized using this approach. researchgate.net The reaction proceeds via a Br/Li exchange, which generates a dilithioanthracene intermediate that is subsequently trapped by reacting with a chloroborane.

A more refined strategy that often provides higher yields and selectivity is the tin-boron exchange reaction. rsc.org This method was successfully employed to synthesize various bidentate boron Lewis acids based on a 1,8-diethynylanthracene backbone. rsc.org The synthesis begins with the stannylation of the terminal alkynes, followed by an exchange reaction with different chloroboranes, yielding the target compounds in good to excellent yields. rsc.org This approach avoids the often harsh conditions of lithiation and can be more tolerant of various functional groups.

Another innovative strategy involves the N-directed electrophilic borylation of specifically designed precursors. For example, the borylation of 2,6-di(pyrid-2-yl)anthracene can be directed to the 3,7-positions (analogous to 1,5-positions relative to the directing groups), demonstrating a method for selective C-H activation on the anthracene core. nsf.gov This technique offers a pathway to borane-functionalized acenes with extended π-conjugated systems. nsf.gov

Target Compound FamilyStarting MaterialKey Reaction TypeTypical ReagentsReference
1,8-Bis(diaryl/dialkylboryl)anthracenes1,8-DibromoanthraceneLithiation & Borylation1. n-BuLi or t-BuLi 2. Cl-BR₂ (e.g., Cl-BMes₂) researchgate.net
1,8-Bis(borylethynyl)anthracenes1,8-DiethynylanthraceneTin-Boron Exchange1. Bu₃SnH (Stannylation) 2. Cl-BR₂ (e.g., Cl-BPh₂) rsc.org
BN-Functionalized Anthracenes2,6-Di(pyrid-2-yl)anthraceneN-Directed Electrophilic Borylation1. BCl₃ 2. Di-organozinc (e.g., Et₂Zn) nsf.gov

Synthesis of Macrocyclic and Crown Ether Derivatives Bearing this compound Units

Macrocycles and crown ethers incorporating the rigid 1,8-disubstituted anthracene unit are of significant interest for their host-guest chemistry and potential applications in sensing and materials science. rsc.org The synthesis of these structures generally relies on the principles of templated macrocyclization, where a difunctionalized anthracene precursor is reacted with a suitable linker molecule. nih.govkyoto-u.ac.jp

The most common approach is a Williamson ether synthesis, which is used to construct crown ethers. A plausible route for an anthracene-based crown ether would involve the preparation of a diol, such as 1,8-bis(hydroxymethyl)anthracene, from the corresponding bis(bromomethyl) derivative. This diol can then be reacted with a polyethylene (B3416737) glycol chain that has been activated with terminal leaving groups, such as tosylates, in the presence of a base. nih.gov The synthesis of an anthracene-containing crown ether derivative, An34C10, highlights the successful incorporation of anthracene units into a macrocyclic framework, which exhibits interesting fluorescence and mechanochromic properties. rsc.org

Other types of macrocycles can be formed using different coupling strategies. For example, macrocycles containing amide or amine linkages can be synthesized. This would typically involve preparing a 1,8-disubstituted anthracene with two carboxylic acid or amine functionalities. An amide-based macrocycle can be formed via an intramolecular or intermolecular condensation reaction between a diamine and a diacyl chloride precursor. openmedicinalchemistryjournal.com Similarly, macrocyclic amines can be prepared through reductive amination between a dialdehyde (B1249045) and a diamine, followed by reduction of the resulting di-imine. nih.gov

Macrocycle TypeRequired Difunctional AnthraceneLinker/Coupling PartnerKey Reaction TypeReference
Crown Ether1,8-Bis(hydroxymethyl)anthracenePolyethylene glycol ditosylateWilliamson Ether Synthesis rsc.orgnih.govkyoto-u.ac.jp
Amide MacrocycleAnthracene-1,8-dicarboxylic acidDiamine (e.g., ethylenediamine)Amide Coupling (e.g., HOBt/EDCI) openmedicinalchemistryjournal.com
Amine MacrocycleAnthracene-1,8-dicarboxaldehydeDiamine (e.g., ethylenediamine)Reductive Amination nih.gov
Ester MacrocycleAnthracene-1,8-dicarboxylic acidDiol (e.g., ethylene (B1197577) glycol)Esterification (e.g., Fischer, Yamaguchi) openmedicinalchemistryjournal.com

Halogenation and Other Functionalization Strategies at the 1,8-Positions

Selective functionalization of the 1,8-positions of anthracene, particularly through halogenation, provides versatile chemical handles for further synthetic transformations via cross-coupling reactions. For this compound, functionalization can be targeted at either the benzylic positions of the methyl groups or directly on the aromatic ring.

Benzylic Halogenation The methyl groups at the 1- and 8-positions are benzylic and thus susceptible to free-radical halogenation. The most common and selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or azobisisobutyronitrile (AIBN). youtube.comlibretexts.org This reaction yields 1,8-bis(bromomethyl)anthracene, a highly useful intermediate for synthesizing a variety of derivatives, including diols, dinitriles, and diamines.

Aromatic Ring Halogenation and Functionalization Direct electrophilic halogenation of the unsubstituted anthracene ring typically occurs at the more reactive 9- and 10-positions. researchgate.net Therefore, achieving selective halogenation at the 1,8-positions usually requires starting with a material that is already functionalized. For example, 1,8-dibromoanthracene or 1,8-dichloroanthracene (B3240527) can be synthesized through more complex, multi-step routes and then serve as platforms for introducing other functionalities. These dihaloanthracenes are valuable substrates for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the 1,8-positions. tcichemicals.com

Strategies to alter the inherent reactivity of the anthracene core are an active area of research. Installing electron-donating groups on the terminal rings can activate them towards electrophilic attack or Diels-Alder reactions, overriding the natural preference for the central ring. researchgate.net While challenging, these methods provide a pathway for direct functionalization of the terminal ring systems of the anthracene core.

Target PositionReaction TypeTypical ReagentsResulting Functional GroupReference
Benzylic (CH₃)Free-Radical BrominationN-Bromosuccinimide (NBS), light (hν) or AIBN-CH₂Br youtube.comlibretexts.org
Aromatic (C-H)Electrophilic Halogenation (indirect)Requires multi-step synthesis or directing groups-Br, -Cl researchgate.net
Aromatic (C-X)Suzuki CouplingArylboronic acid, Pd catalyst, base-Aryl tcichemicals.com
Aromatic (C-X)Heck CouplingAlkene, Pd catalyst, base-Vinyl tcichemicals.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1,8 Dimethylanthracene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For methylated anthracenes, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data on the chemical environment of each nucleus, allowing for unambiguous structural assignments and insights into intramolecular interactions.

The ¹H NMR spectrum of 1,8-dimethylanthracene provides a distinct fingerprint of its strained structure. The protons on the aromatic rings and the methyl groups give rise to characteristic signals whose chemical shifts and coupling patterns are informative. A thesis from the University of Iceland includes a representative ¹H NMR spectrum of this compound, which serves as a foundational analytical tool for confirming its synthesis and purity. skemman.is The analysis of such spectra allows for the assignment of each proton in the molecule.

Furthermore, ¹H NMR is crucial in characterizing derivatives of this compound, such as 1,8-bis(bromomethyl)anthracene. skemman.is The modification of the methyl groups into bromomethyl units induces significant changes in the ¹H NMR spectrum, particularly in the chemical shifts of the methylene (B1212753) protons and the adjacent aromatic protons, confirming the success of the derivatization reaction.

¹³C NMR spectroscopy offers deeper insight into the carbon framework of methylated anthracenes. A comprehensive study on anthracene (B1667546) and eleven of its methylated derivatives systematically analyzed their ¹³C NMR spectra to define parameters for the effects of methyl substitution on the aromatic carbon shieldings. cdnsciencepub.com

In this study, the ¹³C shieldings for numerous aromatic positions in anthracenes lacking peri-methyl groups were accurately predicted with a standard deviation of just 0.12 ppm using a regression analysis-defined set of parameters. cdnsciencepub.com However, for this compound, the presence of two methyl groups in a peri-relationship introduces significant steric interaction. This steric strain leads to considerable deviations from the predicted substituent effects, providing a quantitative measure of the intramolecular repulsion between the methyl groups. cdnsciencepub.com The correlation between ¹³C shieldings and charge densities calculated by the CNDO/2 method was found to be approximate, indicating that other factors, including steric effects, play a crucial role in determining the chemical shifts observed in sterically hindered molecules like this compound. cdnsciencepub.com

X-ray Diffraction and Neutron Diffraction for Solid-State Architectures

While NMR provides structural data in the solution state, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state. These methods have been applied to derivatives of this compound to understand how the substitution pattern influences molecular packing and conformation.

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms due to their strong scattering cross-section for neutrons. wikipedia.org This capability was critical in the structural study of 1,8-(3,6,9-trioxaundecane-1,11-diyldioxy)-9,10-dihydro-10,10-dimethylanthracene-9-ol. nih.gov

A neutron diffraction study at a very low temperature was performed on this hydrogenated derivative. nih.gov The data allowed for the successful location and refinement of the hydrogen atoms that the X-ray analysis had missed. nih.gov This led to a detailed understanding of the hydrogen-bonding network, revealing that water molecules stabilize the macrocyclic ring structure through interactions with the ether oxygen atoms. The study identified close contacts suggesting bifurcated hydrogen bonds, which play a crucial role in the solid-state architecture. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, encompassing absorption and emission techniques, probes the energy levels of the π-electron system in anthracene and its derivatives. The position, intensity, and shape of absorption and emission bands are highly sensitive to the molecular structure and its environment.

The electronic absorption spectrum of anthracene derivatives is characterized by distinct bands arising from π-π* transitions. In derivatives like dimethyl 1,8-anthracenedicarboxylate, the electron-withdrawing nature of the ester substituents modifies the characteristic anthracene absorption profile. The absorption maxima of dimethylanthracene have been noted to consist of three peaks, making it suitable for excitation across a range of LED sources in photochemical applications. beilstein-journals.org

The fluorescence properties are also significantly influenced by substitution. The inherent fluorescence of the anthracene core can be tuned by the introduction of functional groups. Studies on the electrogenerated chemiluminescence of anthracene in N,N-dimethylformamide (DMF) show that the emission spectrum is complex and can be influenced by the experimental conditions. utexas.edu The normal fluorescence of anthracene in DMF shows maxima that are red-shifted compared to those in nonpolar solvents, and during electrolysis, new emission bands can appear. utexas.edu This fundamental understanding of the parent chromophore's behavior is essential for interpreting the photophysical properties of its derivatives, such as this compound.

Ultraviolet-Visible Absorption Characteristics of this compound Frameworks

The ultraviolet-visible (UV-Vis) absorption spectrum of anthracene and its derivatives is characterized by highly structured absorption bands arising from π-π* electronic transitions within the conjugated aromatic system. For the parent anthracene molecule, these transitions typically appear in the UV region, with distinct vibronic coupling evident.

The absorption spectrum is expected to retain the characteristic vibronic structure of anthracene but shifted to longer wavelengths. Studies on various substituted anthracenes confirm that the position and nature of the substituent dictate the extent of these shifts. researchgate.net For instance, the addition of electron-donating or electron-withdrawing groups can significantly alter the energy gap between the ground and excited states. researchgate.net In the case of this compound, the steric strain between the peri-methyl groups may also induce slight distortions from planarity, which could further influence the electronic transitions, potentially leading to changes in the molar absorptivity (ε) and fine structure of the absorption bands.

Table 1: Representative UV-Vis Absorption Maxima for Anthracene and Expected Shifts for this compound in a Non-polar Solvent

CompoundAbsorption BandApproximate λmax (nm)Notes
Anthracene1La~252Intense absorption
1Lb~375, 356, 340, 325Weaker, with distinct vibronic structure
This compound1La> 252Expected bathochromic shift
1Lb> 375Expected bathochromic shift with preserved vibronic features

This table is illustrative and based on the known spectrum of anthracene and general principles of substituent effects.

Fluorescence Spectroscopic Characterization of this compound Derivatives

Anthracene derivatives are renowned for their fluorescent properties, making them valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgmdpi.com The fluorescence emission of these compounds typically occurs from the relaxation of the lowest singlet excited state (S1) to the ground state (S0) and often displays a mirror-image relationship with the long-wavelength absorption band. nih.gov

The substitution pattern on the anthracene core is a critical determinant of the fluorescence characteristics, including emission wavelength, quantum yield (ΦF), and lifetime. Research on 1,8-disubstituted anthracene derivatives provides significant insight into these structure-property relationships. For example, studies on 1,8-diphenylanthracenes have explored their mechanofluorochromism, where mechanical grinding can alter the emission properties due to changes in molecular packing and potential excimer formation. mdpi.com

Other research on thiophosphoranyl-substituted anthracenes has shown that while the absorption spectra retain a clear vibronic structure, the emission spectra in solution are often broad, unstructured, and significantly red-shifted, peaking at wavelengths between 462 and 480 nm. nih.gov This behavior is attributed to substantial deformation of the anthracene plane in the excited state. nih.gov The solid-state emission of these derivatives can be further red-shifted, highlighting the influence of intermolecular interactions on the photophysical properties. nih.gov The fluorescence quantum yield is also highly sensitive to substitution; while many 9,10-substituted anthracenes have quantum yields approaching unity, substitution with groups like thiophenes can dramatically quench the fluorescence. rsc.org

Table 2: Illustrative Fluorescence Properties of Selected 1,8-Disubstituted Anthracene Derivatives

DerivativeSubstituent at 1,8-positionsEmission Maxima (λem)Solvent/StateKey Finding
1b mdpi.comDiphenyl (with CF3 on phenyl)~425 nm, ~510 nmCrystalline vs. Ground PowderExhibits mechanofluorochromism.
1c mdpi.comDiphenyl (with CN on phenyl)~430 nm, ~520 nmCrystalline vs. Ground PowderDemonstrates mechanofluorochromic behavior.
Thiophosphoranyl Anthracene nih.govThiophosphoranyl~462 nmTHF SolutionShows broad, unstructured, red-shifted emission.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the "fingerprinting" of molecules. It provides detailed information about the covalent bonds and functional groups present, as well as insights into molecular conformation and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's structure. For this compound, the FTIR spectrum is expected to show characteristic peaks corresponding to its aromatic core and aliphatic methyl groups.

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm-1.

Aliphatic C-H Stretching: The methyl groups will give rise to symmetric and asymmetric stretching vibrations, generally found in the 2850-3000 cm-1 region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the anthracene rings produces a series of sharp peaks in the 1450-1600 cm-1 region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending modes from the methyl groups, appear in the fingerprint region (below 1500 cm-1). The out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic ring. wpmucdn.com

While an experimental FTIR spectrum for this compound is not publicly cataloged, data from related compounds like 9,10-dimethylanthracene (B165754) and general IR correlation tables allow for a reliable prediction of its spectral features. nist.govscribd.com

Table 3: Predicted Characteristic FTIR Peaks for this compound

Wavenumber (cm-1)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2975-2950Asymmetric CH3 StretchMedium
2885-2865Symmetric CH3 StretchMedium
1625-1580Aromatic C=C StretchMedium to Weak
1520-1450Aromatic C=C StretchMedium
1470-1430Asymmetric CH3 BendMedium
1385-1375Symmetric CH3 BendMedium
900-675Aromatic C-H Out-of-Plane BendStrong

Raman Spectroscopy Investigations of this compound

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its excellent sensitivity to non-polar bonds, making it particularly well-suited for studying the carbon skeleton of PAHs. The selection rules for Raman are different from those for FTIR, meaning that vibrations that are weak or absent in one spectrum may be strong in the other.

For this compound, the Raman spectrum would be dominated by vibrations of the aromatic ring system. Key features would include:

Ring Breathing Modes: These are collective vibrations of the entire aromatic framework and give rise to very strong and sharp peaks, which are highly characteristic of the specific PAH structure. These typically appear in the 1300-1600 cm-1 range.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes are Raman active.

C-C-C Bending: Deformations of the ring structure appear at lower frequencies.

Theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate and assign Raman spectra for complex molecules, especially when experimental data is scarce. nih.gov These computational approaches can accurately predict the frequencies and intensities of Raman bands. Although specific experimental Raman data for this compound is not available, the spectrum can be predicted to show strong signals for the aromatic ring vibrations, providing a clear fingerprint for its identification. nasa.govbeilstein-journals.org

Table 4: Predicted Characteristic Raman Shifts for this compound

Raman Shift (cm-1)Vibrational ModeExpected Intensity
3100-3000Aromatic C-H StretchMedium
3000-2850Aliphatic C-H StretchMedium
~1600Aromatic C=C Ring StretchStrong
~1400Aromatic Ring Breathing/StretchingVery Strong
~1380CH3 DeformationMedium
~1000Ring Breathing ModeStrong

Photophysical Properties and Excited State Dynamics of 1,8 Dimethylanthracene and Its Derivatives

Elucidation of Electronic Transitions and Excited State Lifetimes

The electronic behavior of 1,8-dimethylanthracene is governed by transitions between molecular orbitals derived from its aromatic π-system. The absorption spectrum is characterized by π→π* transitions, typical of the anthracene (B1667546) core. mdpi.com The lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), denoted as the S₀ → S₁ transition. In anthracene, this transition is symmetry-forbidden but becomes allowed through vibronic coupling, giving the absorption spectrum its characteristic structured appearance. For this compound, steric strain induced by the methyl groups can distort the aromatic plane, slightly altering the symmetry and thus the probabilities of these electronic transitions. rsc.org

Upon excitation to the first excited singlet state (S₁), the molecule can relax through several pathways. The fluorescence lifetime (τ) is the average time the molecule spends in the S₁ state before returning to the ground state via photon emission. This lifetime is a critical parameter, influenced by both radiative (fluorescence) and non-radiative decay rates.

Key Radiative and Non-Radiative Decay Processes:

Fluorescence: The spin-allowed emission of a photon from the S₁ state back to the S₀ ground state.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process populates the triplet state.

The fluorescence lifetime (τ) is inversely proportional to the sum of the rate constants of all de-excitation pathways. While specific experimental lifetime data for this compound is not extensively documented, studies on similarly substituted, sterically hindered anthracenes show that modifications that restrict vibrational motions can lead to longer fluorescence lifetimes compared to more flexible derivatives.

Fluorescence Quantum Yields and Emissions from this compound-Based Fluorophores

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a crucial parameter for applications in devices like organic light-emitting diodes (OLEDs) and as fluorescent probes. The quantum yield is determined by the competition between the rate of radiative decay (fluorescence) and the rates of non-radiative decay pathways.

For anthracene derivatives, Φf is highly sensitive to the molecular structure and environment. acs.org In this compound, the steric hindrance between the peri-methyl groups is expected to play a significant role. This steric clash can inhibit the formation of non-fluorescent aggregates or excimers, which are common quenching pathways for planar aromatic molecules in concentrated solutions or the solid state. By preventing close π–π stacking, the methyl groups help to maintain the individual chromophoric character of each molecule, which can lead to higher fluorescence quantum yields, particularly in the solid state. rsc.org

The emission spectrum of this compound, like its absorption spectrum, is expected to show a vibronic structure characteristic of the anthracene core. However, the exact positions of the emission peaks are influenced by both the electronic effects of the methyl groups (weakly electron-donating) and the structural distortion they induce.

CompoundSolventQuantum Yield (Φf)Emission Maxima (λem, nm)
Anthracene (Reference)Cyclohexane0.36381, 403, 427
Anthracene (Reference)Ethanol0.27384, 406, 430
9,10-DiphenylanthraceneCyclohexane~1.00409, 431
1,8-Diphenylanthracene DerivativeDichloromethane0.82434

This table presents data for parent anthracene and related derivatives to illustrate general photophysical trends. Specific, verified experimental data for this compound is sparse in the reviewed literature.

Phosphorescence and Thermally Activated Delayed Fluorescence in Substituted Anthracenes

Following intersystem crossing (ISC) from the S₁ state, the molecule populates the lowest triplet excited state (T₁). The return from the T₁ state to the S₀ ground state is spin-forbidden, resulting in a much longer lifetime than the S₁ state. This slow, spin-forbidden emission is known as phosphorescence. mdpi.com For many anthracene derivatives, phosphorescence is typically weak at room temperature in fluid solutions due to quenching by molecular oxygen and other deactivation pathways but can be observed in rigid matrices or at cryogenic temperatures. The energy of the T₁ state in anthracene is approximately 1.75 eV. researchgate.net

A more advanced photophysical process observed in some modern organic emitters is Thermally Activated Delayed Fluorescence (TADF). TADF occurs in molecules with a very small energy gap between the S₁ and T₁ states (ΔE_ST). This small gap allows the molecule to undergo reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state using thermal energy from its surroundings. Once back in the S₁ state, the molecule can fluoresce. This process results in a "delayed" fluorescence component with a long lifetime, characteristic of the triplet state. While TADF is not a prominent feature of anthracene itself due to its relatively large ΔE_ST, the principle is relevant in the broader context of substituted anthracenes designed for high-efficiency OLEDs. The structural and electronic modifications in derivatives could potentially be used to tune the S₁-T₁ energy gap.

Structure-Property Relationships: Influence of Methyl Substitution on Photophysics

The substitution of hydrogen atoms with methyl groups at the 1 and 8 positions of anthracene is a prime example of how structure dictates photophysical properties. The primary influence of this substitution pattern is the introduction of significant steric hindrance.

Key Effects of 1,8-Dimethyl Substitution:

Molecular Geometry: The van der Waals radii of the two methyl groups are larger than the space available between the 1 and 8 positions in a perfectly planar anthracene molecule. This forces the anthracene skeleton to distort, adopting a slightly twisted or bent conformation. This loss of planarity is a defining structural feature. rsc.org

Inhibition of Aggregation: In the solid state or in concentrated solutions, planar aromatic molecules like anthracene tend to form π-stacked aggregates or excimers. These intermolecular species often have lower-energy excited states that decay non-radiatively or emit at longer, red-shifted wavelengths, quenching the monomer fluorescence. The non-planar structure of this compound physically prevents the close face-to-face stacking required for these processes, thus preserving the monomer emission and often leading to higher fluorescence efficiency. rsc.org

Studies on analogous 1,8-disubstituted anthracenes confirm these principles. For instance, 1,8-diphenylanthracene derivatives also exhibit high quantum yields due to the steric hindrance provided by the bulky phenyl groups, which prevents aggregation-caused quenching. mdpi.com

Solvatochromism and Environmental Sensitivity in this compound Probes

Solvatochromism is the change in the absorption or emission spectral properties of a compound with a change in the polarity of the solvent. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Anthracene itself is a nonpolar molecule, and its excited state has a similar polarity to its ground state. Consequently, it exhibits very weak solvatochromism. nih.gov Similarly, this compound is a nonpolar hydrocarbon and is not expected to be a strong solvatochromic probe. Its absorption and emission spectra are anticipated to show only minor shifts in solvents of varying polarity.

However, the principles of solvatochromism are critical in the design of anthracene-based fluorescent probes. To create an environmentally sensitive probe based on the this compound scaffold, one would need to introduce electron-donating and electron-accepting groups to induce an intramolecular charge transfer (ICT) character in the excited state. In such a designed molecule, the excited state would have a significantly larger dipole moment than the ground state, making its emission energy highly sensitive to the surrounding solvent polarity. While this compound itself is not a solvatochromic probe, its sterically hindered and fluorescent core could serve as a building block for one.

CompoundSolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)
AnthraceneHexane1.88356, 375381, 403
AnthraceneDichloromethane8.93357, 376385, 407
AnthraceneAcetonitrile37.5357, 375385, 407
A Solvatochromic BTD Derivative (for comparison)Toluene2.38414557
A Solvatochromic BTD Derivative (for comparison)Methanol32.7408618

This table shows the limited solvatochromism of parent anthracene and contrasts it with a known solvatochromic dye to illustrate the concept. nih.gov this compound is expected to behave similarly to unsubstituted anthracene.

Reaction Mechanisms and Chemical Reactivity of 1,8 Dimethylanthracene

Electrochemical Oxidation Pathways of Alkylated Anthracenes: Cation-Radical and Dication Intermediates

The electrochemical oxidation of anthracenes provides a pathway to generate reactive cation-radical and dication intermediates. The stability and behavior of these species are highly dependent on the substitution pattern on the anthracene (B1667546) nucleus. For many alkylated anthracenes, such as the well-documented 9,10-dimethylanthracene (B165754), electrochemical oxidation is a key method to study electron transfer energetics.

While specific cyclic voltammetry data for 1,8-dimethylanthracene is not extensively detailed in the surveyed literature, comparisons with other dimethylanthracene isomers offer valuable insights. For instance, the electrochemical oxidation of 9,10-dimethylanthracene is known to be reversible only at higher scan rates, indicating that its cation radical has limited stability. The oxidation potential for 9,10-dimethylanthracene is reported as 1.16 V versus a saturated calomel (B162337) electrode (SCE). The introduction of electron-donating groups, such as methoxy (B1213986) groups, can significantly lower this potential, as seen in 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, which has a reversible oxidation potential of 0.81 V vs SCE.

These cation-radicals are critical intermediates in various chemical transformations. Their stability is a key factor in determining subsequent reaction pathways, which can include dimerization, reaction with nucleophiles, or further oxidation to a dication. The specific placement of the methyl groups in this compound is expected to influence the electronic distribution and steric environment of the resulting cation-radical, thereby affecting its stability and subsequent reactivity compared to other isomers.

Cycloaddition Reactions Involving this compound as a Diene

The central ring of the anthracene scaffold is electron-rich, making it an excellent diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity is a cornerstone of anthracene chemistry.

Diels-Alder Reactivity and Reversible Adduct Formation

Anthracene and its derivatives are well-known for undergoing Diels-Alder reactions, typically across the 9 and 10 positions. researchgate.net These reactions are often reversible, a property that has been exploited in dynamic covalent chemistry and for the development of molecular switches. The reaction of 9,10-dimethylanthracene with dienophiles like tetracyanoethylene (B109619) is extremely rapid, demonstrating the high reactivity of the central ring. rsc.org

For this compound, while it possesses the same fundamental diene character, the reaction kinetics and product distribution are expected to differ significantly from its 9,10-substituted isomer. The reversibility of Diels-Alder adducts is a key feature, allowing for the release of the original diene and dienophile under thermal or chemical stimuli. This has been utilized in synthetic strategies where an anthracene derivative acts as a temporary protecting group.

Reactivity towards Singlet Oxygen and Photo-oxidation Processes

The reaction of polycyclic aromatic hydrocarbons with singlet oxygen (¹O₂) is a well-established photo-oxidation process, typically proceeding via a [4+2] cycloaddition to form an endoperoxide. Anthracene derivatives are frequently used as chemical traps to detect and quantify singlet oxygen. rsc.orgrsc.org

9,10-Dimethylanthracene (DMA) is one of the most common chemical probes for singlet oxygen, reacting with a high rate constant to form the stable 9,10-dimethylanthracene-9,10-endoperoxide. rsc.orgacs.orgresearchgate.net This reaction leads to a loss of the characteristic anthracene UV-Vis absorption and fluorescence, which is easily monitored. acs.orgchemrxiv.org The methyl groups at the 9 and 10 positions enhance the reactivity of the anthracene core towards ¹O₂. acs.org

For this compound, the reaction with singlet oxygen would also be expected to yield an endoperoxide across the 9,10-positions. However, the steric environment created by the peri-methyl groups could influence the rate of this reaction. In analogous systems like 1,8-dimethylnaphthalene, the non-bonded peri-interaction between the methyl groups leads to increased reactivity toward singlet oxygen compared to the 1,4-isomer, a phenomenon attributed to the relief of steric strain upon rehybridization of the carbon atoms from sp² to sp³. rsc.org A similar effect could be anticipated for this compound, potentially modulating its reactivity as a singlet oxygen acceptor compared to other substituted anthracenes.

Molecular Recognition through Anion Binding by 1,8-Anthracene-Based Lewis Acids

The rigid, well-defined geometry of the 1,8-disubstituted anthracene scaffold makes it an excellent platform for constructing bidentate Lewis acids for molecular recognition. By installing Lewis acidic moieties at the 1 and 8 positions, a pre-organized binding pocket can be created that is highly selective for specific anions.

Fluoride (B91410) and Cyanide Complexation Studies

A prominent example of this strategy is the synthesis of 1,8-bis(dimesitylboryl)anthracene. rsc.orgresearchgate.net This molecule functions as a highly effective bidentate Lewis acid with a strong affinity for small anions like fluoride (F⁻) and cyanide (CN⁻). The two boron centers work cooperatively to bind the anion within the anthracene cleft.

Studies have shown that 1,8-bis(dimesitylboryl)anthracene complexes both fluoride and cyanide in a 1:1 host-guest ratio. rsc.orgresearchgate.net The binding is not only strong but also induces a noticeable photophysical response. Upon complexation with fluoride, the fluorescence emission of the compound undergoes a red shift. rsc.org The related monoborylated compound, 1-(dimesitylboryl)anthracene, is particularly effective for cyanide binding, exhibiting a very high binding constant. rsc.orgresearchgate.net

The selectivity and strength of this binding are influenced by both steric and electronic factors. The size of the 1,8-anthracene cleft is well-suited for small anions, while the electron-deficient boron centers provide strong Lewis acidity. This approach has also been extended to other derivatives, such as those based on a 1,8-diethynylanthracene (B14451055) backbone, further demonstrating the versatility of the 1,8-anthracene framework in designing selective anion receptors. acs.org

CompoundAnionBinding Constant (K) in THF
1-(Dimesitylboryl)anthraceneCyanide3 x 10⁷ M⁻¹
1,8-Bis(dimesitylboryl)anthraceneFluorideHigh Affinity
1,8-Bis(dimesitylboryl)anthraceneCyanideHigh Affinity
Table 1: Anion Binding Properties of 1,8-Anthracene-Based Lewis Acids. Data sourced from Dalton Transactions. rsc.orgresearchgate.net

Guest-Host Binding Constants and Selectivity of this compound

A thorough review of scientific literature reveals a notable absence of specific research focused on the guest-host binding constants and selectivity of this compound. While the broader field of supramolecular chemistry extensively details the interactions of various guest molecules with hosts like cyclodextrins, cucurbiturils, and other macrocycles, specific quantitative data such as association constants (K_a), dissociation constants (K_d), and thermodynamic parameters (ΔG, ΔH, ΔS) for the complexation of this compound are not available in the surveyed literature. researchgate.netwikipedia.orgnih.govpublish.csiro.authno.orgpsu.edursc.orgnih.govd-nb.infoacs.orgresearchgate.netresearchgate.netgoogle.comdiva-portal.orgrsc.orgmdpi.compsu.edu

Studies on related anthracene derivatives exist, such as those involving 1,8-bis(dimesitylboryl)anthracene and 9,10-dimethylanthracene, which have been investigated for their complexation and reactivity within host molecules. researchgate.net However, the specific substitution pattern of the methyl groups on the anthracene core significantly influences the molecule's size, shape, and electronic properties, meaning that data from other isomers cannot be reliably extrapolated to this compound.

The principles of host-guest chemistry suggest that this compound, as a hydrophobic aromatic molecule, would be a potential guest for the nonpolar cavities of hosts like cyclodextrins in aqueous solutions. wikipedia.orgthno.org The binding affinity and selectivity would depend on factors such as the size match between the guest and the host's cavity, as well as van der Waals and hydrophobic interactions. wikipedia.orgrsc.org However, without experimental data, any discussion of its binding behavior remains speculative.

Due to the lack of available quantitative data in the scientific literature, no data tables on the guest-host binding constants and selectivity for this compound can be provided. Further experimental investigations are required to determine these fundamental supramolecular properties for this compound.

Theoretical and Computational Chemistry of 1,8 Dimethylanthracene

Density Functional Theory (DFT) for Geometric and Electronic Structure Prediction

DFT has become a standard method for investigating the electronic structure of many-body systems, including atoms and molecules. diva-portal.org This computational approach allows for the determination of molecular properties by utilizing functionals of the spatially dependent electron density. diva-portal.org

Theoretical investigations of all isomers of dimethylanthracene (DMA), including 1,8-dimethylanthracene, have been carried out to understand their molecular properties. researchgate.netresearchgate.netnih.gov These studies typically employ DFT methods, such as the B3LYP functional with a 6-311+G(2df,p) basis set, to calculate equilibrium geometries and various electronic properties. researchgate.netresearchgate.net

The first step in a computational study is typically a geometry optimization, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this process is crucial for understanding how the steric clash between the two peri-methyl groups is accommodated. This steric strain forces the anthracene (B1667546) skeleton to deviate from planarity, resulting in a twisted or bent conformation.

The optimization process systematically alters the coordinates of the atoms and calculates the energy at each new geometry until a stationary point is found where the forces on all atoms are negligible. semanticscholar.org The resulting optimized structure provides key geometric parameters.

To explore the conformational landscape, a potential energy scan can be performed by systematically changing specific dihedral angles, such as those involving the rotation of the methyl groups. rsc.org This helps in identifying the most stable conformer and the energy barriers between different conformations. researchgate.netbohrium.com For this compound, the key dihedral angles would be those defining the orientation of the methyl hydrogens relative to the aromatic ring. Due to the significant steric hindrance, the anthracene backbone itself is expected to be distorted from planarity.

Table 1: Illustrative Computed Geometric Parameters for Aromatic Systems This table is illustrative and provides typical data that would be obtained from DFT calculations. Specific values for this compound would be found in detailed computational studies.

Parameter Typical Value (Å or °) Method/Basis Set
Aromatic C-C Bond Length 1.39 - 1.42 Å B3LYP/6-31G(d)
C-C Single Bond Length 1.45 - 1.48 Å B3LYP/6-31G(d)
C-H Bond Length ~1.09 Å B3LYP/6-31G(d)
Aromatic C-C-C Angle ~120° B3LYP/6-31G(d)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and the electronic excitation energy. researchgate.net

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.gov For anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. respectprogram.org In this compound, the steric hindrance and resulting distortion of the π-system can influence the energies of these orbitals.

The HOMO energy is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). nih.gov Studies on all DMA isomers have reported these properties, indicating that they vary with the position of the methyl substituents. nih.gov

Visualizing the spatial distribution of the HOMO and LUMO provides insights into where the molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). medium.comnist.govresearchgate.net For this compound, the HOMO is expected to be distributed across the anthracene core, while the LUMO will also be a π-type orbital. The precise distribution and nodal patterns would be revealed by detailed computational analysis.

Table 2: Illustrative Frontier Orbital Energies for Aromatic Hydrocarbons This table is illustrative. Specific HOMO-LUMO gap values for this compound would be reported in dedicated computational chemistry literature.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Anthracene -5.50 -1.95 3.55
9,10-Dimethylanthracene (B165754) -5.25 -1.80 3.45

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. mdpi.com This method is invaluable for understanding the photophysical behavior of molecules like this compound, including their absorption and emission of light.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information can be used to simulate the UV-visible absorption spectrum of a molecule. The simulated spectrum can then be compared with experimental data to validate the computational method.

For this compound, the absorption spectrum is expected to be similar to that of anthracene, characterized by structured bands corresponding to π-π* transitions. However, the steric hindrance and non-planarity induced by the methyl groups can cause shifts in the absorption maxima (λ_max) and changes in the intensities of the absorption bands compared to planar anthracenes. TD-DFT calculations can quantify these effects.

Similarly, by optimizing the geometry of the molecule in its first excited state (S1), it is possible to simulate the fluorescence emission spectrum. The difference between the absorption and emission maxima (the Stokes shift) provides information about the geometric changes that occur upon excitation.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for Anthracene Derivatives This table is illustrative. Specific calculated wavelengths and oscillator strengths for this compound would be found in specialized photochemistry studies.

Transition Wavelength (nm) Oscillator Strength (f) Character
S₀ → S₁ ~380 ~0.1 HOMO → LUMO (π-π*)
S₀ → S₂ ~255 >1.0 π-π*

Beyond spectral simulation, TD-DFT can be used to predict various photophysical parameters that govern the fate of the excited state. diva-portal.orgresearchgate.net These parameters include:

Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. While direct calculation is complex, TD-DFT can provide insights into the rates of radiative (k_r) and non-radiative (k_nr) decay, which determine the quantum yield.

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state. It is inversely proportional to the sum of the radiative and non-radiative decay rates.

Intersystem Crossing (ISC) Rates: The rate at which the molecule transitions from a singlet excited state to a triplet excited state. This is crucial for understanding processes like phosphorescence and singlet oxygen generation. nih.gov

Computational studies on related systems, such as BODIPY-anthracene dyads, have utilized DFT and TD-DFT to understand the excited-state manifolds and the pathways involved in processes like singlet oxygen generation. nih.gov Such studies often involve calculating singlet-triplet energy gaps (ΔE_ST) and spin-orbit couplings, which are key to predicting ISC rates.

Computational Insights into Reaction Mechanisms and Energetics

DFT is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For a molecule like this compound, computational studies can provide valuable insights into its reactivity, particularly in reactions where the steric bulk of the methyl groups plays a significant role.

A prime example is the Diels-Alder reaction, a [4+2] cycloaddition that is characteristic of the central ring of anthracene. Computational studies on the Diels-Alder reactions of other dimethylanthracene isomers, such as 9,10-dimethylanthracene, have been performed extensively. These studies calculate the energies of reactants, transition states, and products to determine the reaction's thermodynamic and kinetic feasibility.

For this compound, the steric hindrance from the methyl groups would be expected to influence the approach of a dienophile to the 9,10-positions. DFT calculations could predict whether this steric clash increases the activation energy, thereby slowing the reaction, or if it alters the regioselectivity of the cycloaddition. Furthermore, computational analysis can reveal whether the reaction proceeds through a concerted, synchronous mechanism or an asynchronous/stepwise pathway. Natural Bond Orbital (NBO) analysis can also be employed to understand the donor-acceptor interactions that stabilize the transition state and lead to bond formation.

Calculation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of anthracene and its derivatives are a subject of significant interest in computational chemistry due to their potential applications in optoelectronics and photonics. rsc.orgbibliotekanauki.pl Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of these molecules. tandfonline.comanalis.com.my This response is characterized by parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). mdpi.comresearchgate.net

The interaction of a molecule with an applied electric field (E) induces a dipole moment, which can be expressed as a power series. The coefficients of this expansion are the polarizability and hyperpolarizabilities, which quantify the linear and non-linear response of the molecule to the field. mdpi.comdtic.mil A finite-field approach implemented in semiempirical programs is one method used to calculate these properties. dtic.mil For many organic molecules, these computational studies compare the calculated NLO properties to those of a standard reference material, such as urea, to gauge their potential. tandfonline.comresearchgate.net

While direct computational studies on this compound are not extensively available in the reviewed literature, research on other dimethylanthracene isomers, such as 2,3-dimethylanthracene (B1329340) (2,3-DMA), provides valuable insight into the NLO characteristics of this class of compounds. Quantum chemical calculations for 2,3-DMA have been performed using DFT with the RB3LYP method and a 6-311+G(d) basis set. tandfonline.com These studies focus on calculating the first-order hyperpolarizability (β) to evaluate the molecule's NLO response. tandfonline.comresearchgate.net The computed values indicate that dimethylanthracene molecules exhibit notable NLO properties. researchgate.net The evaluation of HOMO and LUMO energies helps in demonstrating the chemical stability of these molecules, while Natural Bond Orbital (NBO) analysis is used to study their stability arising from charge delocalization and hyperconjugative interactions. researchgate.net

The calculated NLO properties for 2,3-dimethylanthracene are typically presented in electrostatic units (esu). The key parameters include the dipole moment and the components of the first hyperpolarizability tensor, from which the total (or vector) hyperpolarizability is determined. analis.com.my

Table 1: Calculated Non-Linear Optical Properties of 2,3-Dimethylanthracene

This table presents the theoretically calculated values for the dipole moment and first hyperpolarizability of 2,3-dimethylanthracene, compared to the standard reference compound, urea. The calculations were performed using Density Functional Theory (DFT).

CompoundPropertyCalculated ValueUnit
2,3-Dimethylanthracene Dipole Moment (μ)0.0632Debye
First Hyperpolarizability (β)0.22 x 10⁻³⁰esu
Urea (Reference) First Hyperpolarizability (β)0.13 x 10⁻³⁰esu

Data sourced from computational studies on dimethylanthracene isomers. tandfonline.comresearchgate.net

Supramolecular Chemistry and Crystal Engineering of 1,8 Dimethylanthracene Systems

Design Principles for Molecular Recognition and Host-Guest Interactions

Molecular recognition is a fundamental process in which a host molecule selectively binds to a guest molecule through non-covalent interactions. libretexts.org The design of host molecules capable of recognizing specific guests relies on the principles of complementarity in size, shape, and chemical properties. In the context of 1,8-dimethylanthracene systems, the aromatic core can participate in host-guest chemistry, where a larger molecule or network material non-covalently binds a smaller molecule within a binding pocket. libretexts.org

Key design principles for fostering molecular recognition and host-guest interactions with this compound and its derivatives include:

Shape and Size Complementarity: The host's binding cavity must be appropriately sized and shaped to accommodate the guest molecule. The rigid structure of the this compound framework can be incorporated into larger macrocycles or cleft-like structures to create defined binding sites.

Functional Group Placement: The strategic placement of functional groups on the this compound scaffold is crucial for directing interactions. For instance, introducing Lewis acidic sites, such as borane (B79455) groups, can facilitate the binding of Lewis basic guests. researchgate.net

Preorganization: A successful host molecule is often preorganized, meaning it does not require a significant conformational change upon guest binding. The rigidity of the anthracene (B1667546) core contributes to this preorganization.

Solvent Effects: The choice of solvent can significantly impact host-guest binding. Hydrophobic interactions, which are crucial in aqueous media, can drive the association of nonpolar guests with the hydrophobic surface of the anthracene core. rsc.org

An example of molecular recognition involving a 1,8-disubstituted anthracene derivative is the complexation of 1,8-bis[(diphenylboranyl)ethynyl]anthracene with nitrogen bases like pyridine. researchgate.net In this case, the Lewis acidic boron centers on the host molecule recognize and bind to the Lewis basic nitrogen atoms of the guest.

Self-Assembly Processes and Controlled Aggregation of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The controlled aggregation of this compound derivatives is a key area of research for the development of new materials with specific optical and electronic properties. The balance of attractive and repulsive forces between molecules dictates the final supramolecular architecture.

The aggregation of 1,8-diaryl anthracene derivatives has been achieved through surfactant-assisted self-assembly. rsc.org For example, one such derivative formed microplates in the presence of polyvinylpyrrolidone (B124986) (PVP) and nanowires in the presence of cetyltrimethylammonium bromide (CTAB). rsc.org This demonstrates how the surrounding environment can be used to control the morphology of the resulting aggregates.

The formation of supramolecular aggregates can also be induced by host molecules like cyclodextrins. nankai.edu.cn These macrocycles have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules like this compound derivatives and influence their aggregation in aqueous solutions. nankai.edu.cn This approach can prevent undesirable π–π stacking and enhance fluorescence emission in the solid state. nankai.edu.cn

Intermolecular Interactions Governing Crystal Packing and Supramolecular Architectures

The arrangement of molecules in a crystal, known as crystal packing, is determined by a complex interplay of various intermolecular interactions. rsc.orgnih.gov Understanding and controlling these interactions is the primary goal of crystal engineering. For this compound and its derivatives, several types of non-covalent forces are particularly important.

Hydrogen Bonding Networks in Functionalized this compound Derivatives

While this compound itself cannot form hydrogen bonds, the introduction of suitable functional groups onto the anthracene scaffold enables the formation of robust and directional hydrogen bonding networks. researchgate.net Hydrogen bonds are highly specific and play a crucial role in dictating the supramolecular architecture. anr.frbris.ac.uk

For instance, the synthesis of 1,8-diaryl anthracene derivatives bearing functional groups capable of hydrogen bonding can lead to the formation of well-defined micro- and nanostructures. rsc.org Density Functional Theory (DFT) calculations have suggested the possibility of multiple hydrogen bonding interactions between monomers of certain 1,8-diaryl anthracene derivatives, which can aid in the formation of these assemblies. rsc.org In the crystal structure of a crown ether derivative of 1,8-disubstituted dihydroanthracene, hydrogen bonds involving water molecules were found to stabilize the macrocyclic ring structure. iucr.org

Other Non-Covalent Interactions in Solid-State Assemblies

Besides π-π stacking and hydrogen bonding, other non-covalent interactions contribute to the stability and structure of solid-state assemblies of this compound derivatives. These include:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density.

Halogen Bonding: The introduction of halogen atoms onto the this compound framework can lead to halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom and a Lewis base.

The interplay of these various interactions ultimately determines the final three-dimensional arrangement of the molecules in the crystal lattice. researchgate.net

Crystal Engineering Strategies for Tailored Solid-State Properties

Crystal engineering aims to design and synthesize crystalline materials with desired physical and chemical properties by controlling the arrangement of molecules in the solid state. rsc.org For this compound-based systems, several strategies can be employed to tailor their solid-state properties:

Functional Group Modification: As discussed, the introduction of specific functional groups can be used to direct intermolecular interactions. For example, attaching electron-donating or electron-withdrawing groups can tune the electronic properties and influence π-π stacking interactions.

Co-crystallization: The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can be used to modify the properties of this compound. This approach allows for the incorporation of desired functionalities through the co-former molecule.

Polymorphism Control: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct properties. Crystal engineering strategies can be used to selectively crystallize a desired polymorph by controlling factors such as solvent, temperature, and crystallization rate.

Host-Guest Chemistry: The incorporation of this compound derivatives into host-guest complexes can lead to novel solid-state properties. libretexts.org For example, encapsulation within a host molecule can isolate the guest molecules, preventing aggregation and preserving their individual photophysical properties in the solid state.

Through the careful application of these strategies, it is possible to create materials based on this compound with tailored properties for applications in areas such as organic electronics, sensors, and photonics.

Advanced Materials Science Applications of 1,8 Dimethylanthracene Derivatives

Application in Organic Electronic Materials as Active Components

Derivatives of 1,8-dimethylanthracene are recognized for their potential as active components in organic electronic devices, particularly in Organic Field-Effect Transistors (OFETs). The semiconductor properties of these materials are foundational to their application in this domain. lookchem.comchemblink.com While detailed performance data for OFETs based specifically on this compound is not extensively documented in publicly available research, the general class of anthracene (B1667546) derivatives is widely explored for such applications. The performance of these devices is critically dependent on the molecular structure of the organic semiconductor, which influences molecular packing, charge carrier mobility, and device stability.

For instance, the substitution pattern on the anthracene core significantly impacts the electronic properties. The introduction of electron-withdrawing or electron-donating groups can tune the energy levels (HOMO and LUMO) of the molecule to facilitate charge injection and transport. In the case of 1,8-disubstituted anthracenes, the steric hindrance between the substituents can affect the planarity of the molecule and its packing in the solid state, which are crucial factors for efficient charge transport in OFETs.

Research on related anthracene derivatives provides insight into the potential of this class of materials. For example, OFETs based on other functionalized anthracenes have demonstrated promising charge carrier mobilities. The general characteristics of some anthracene-based OFETs are summarized in the table below.

Anthracene DerivativeDevice TypeCharge Carrier Mobility (cm²/Vs)On/Off Ratio
2,6-bis(2-arylvinyl)anthraceneOTFT0.1 - 1.0> 10⁶
Functionalized Dibenzo[a,h]anthracenesOFETUp to 0.4~ 10⁷
9,10-diphenylanthracene derivativesOLED (not OFET)--

This table presents data for related anthracene derivatives to illustrate the potential of this class of compounds in organic electronics. Specific performance data for this compound in OFETs is not widely reported.

Incorporation into Polymeric Systems for Functional Materials

The incorporation of this compound derivatives into polymeric systems offers a versatile approach to creating functional materials with tailored optical and electronic properties. Anthracene moieties can be integrated into polymers either as part of the main chain or as pendant groups, each strategy imparting different characteristics to the resulting material.

One notable example involves the synthesis of ionic porous organic polymers (POPs) using a derivative of dimethylanthracene. Specifically, 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene has been used as a monomer in the synthesis of these materials. mdpi.com The porous nature of these polymers, combined with the photophysical properties of the anthracene unit, makes them promising candidates for applications in gas storage, separation, and catalysis.

Below is a table summarizing the types of polymers incorporating anthracene derivatives and their potential applications.

Polymer TypeAnthracene Derivative RolePotential Application
Porous Organic PolymersMonomeric building block (e.g., THDMA)Gas storage, Separation, Catalysis
Conjugated PolymersPart of the conjugated backboneOrganic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs)
Polymers with Pendant Anthracene GroupsPendant chromophoreFluorescent sensors, Photoresponsive materials

This table highlights the diverse roles of anthracene derivatives in polymeric systems. THDMA refers to 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene.

Role in Light-Harvesting Systems and Energy Conversion

Anthracene derivatives, including those of this compound, are investigated for their role in artificial light-harvesting systems and photochemical energy conversion. acs.orgrsc.orgresearchgate.net These applications leverage the ability of the anthracene core to absorb light and participate in energy transfer processes. The efficiency of these systems often relies on Förster Resonance Energy Transfer (FRET), a mechanism of non-radiative energy transfer between a donor and an acceptor molecule. rsc.org

A study on the photosensitized oxidation of 1,9-dimethylanthracene, a close isomer of this compound, highlights the potential of dimethylanthracene derivatives in photochemical reactions. researchgate.net In such systems, the anthracene derivative can act as a singlet oxygen scavenger, which is a key process in photodynamic therapy and photooxidation reactions.

The design of efficient light-harvesting systems often involves the strategic arrangement of multiple chromophores to facilitate unidirectional energy transfer. conicet.gov.ar While specific experimental data on this compound in complex light-harvesting assemblies is limited, theoretical studies on related systems, such as dithia-anthracenophane where dimethylanthracene is used as a model chromophore, provide insights into the electronic coupling and energy transfer dynamics. acs.org

The table below outlines key parameters relevant to the application of anthracene derivatives in light-harvesting systems.

ProcessRole of Anthracene DerivativeKey Parameters
Förster Resonance Energy Transfer (FRET)Energy Donor or AcceptorSpectral Overlap, Quantum Yield, Distance between Donor and Acceptor
Photosensitized OxidationSinglet Oxygen ScavengerRate of reaction with singlet oxygen
Photochemical Energy ConversionLight AbsorberAbsorption Spectrum, Excited State Lifetime

Doping Applications of Alkylated Anthracene Derivatives in Carbon-Based Materials (e.g., Graphene)

Alkylated anthracene derivatives, including dimethylanthracene, have been identified as effective n-type dopants for carbon-based materials like graphene. skku.eduresearchgate.net The doping mechanism relies on charge transfer between the adsorbed organic molecule and the graphene sheet. beilstein-journals.orgacs.org In the case of n-type doping, electrons are transferred from the dopant molecule to the graphene, thereby increasing the concentration of free electrons in the graphene and shifting its Fermi level.

While much of the specific research has focused on 9,10-dimethylanthracene (B165754), the principles of charge transfer doping are applicable to other isomers, including this compound. skku.eduresearchgate.net The effectiveness of the doping process depends on the electronic properties of the dopant molecule, such as its ionization potential, and its interaction with the graphene surface.

The ability to tune the electronic properties of graphene through molecular doping is crucial for the development of high-performance graphene-based electronic devices. nih.govresearchgate.net N-doping with molecules like dimethylanthracene can reduce the work function of graphene, which is essential for creating efficient electron-injecting contacts in devices such as transparent electrodes and field-effect transistors.

The following table summarizes the effects of doping graphene with aromatic molecules.

Dopant TypeExample MoleculeDoping Effect on GrapheneMechanism
n-type9,10-dimethylanthraceneIncreases electron concentration, shifts Fermi level upElectron transfer from molecule to graphene
p-typeTetracyanoquinodimethane (TCNQ)Increases hole concentration, shifts Fermi level downElectron transfer from graphene to molecule

This table provides examples of n-type and p-type doping of graphene with organic molecules. While 9,10-dimethylanthracene is a commonly cited example, other alkylated anthracenes are expected to exhibit similar n-doping behavior.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1,8-Dimethylanthracene via nickel-catalyzed coupling?

  • Methodology : The synthesis involves reacting 1,8-Dichloroanthracene with methylmagnesium bromide (Grignard reagent) in anhydrous THF using a nickel catalyst ([NiCl₂(dppp)]). Key parameters include maintaining an inert N₂ atmosphere, refluxing at 70°C overnight, and slow quenching with 3M HCl to avoid side reactions. Purification via silica column chromatography with petroleum ether yields 81% product .
  • Data Validation : Confirm product purity using ¹H-NMR (CDCl₃ peaks: δ 8.65, 8.45, 7.91, 7.42, 7.36 ppm) .

Q. How is ¹H-NMR spectroscopy utilized to confirm the structure of this compound?

  • Protocol : Assign peaks based on aromatic proton splitting patterns and methyl group integration. For this compound, key signals include singlet peaks at δ 8.65 and 8.45 ppm (peri-positions) and doublets/double doublets for adjacent protons .
  • Challenges : Overlapping signals from impurities (e.g., unreacted starting material) require rigorous column chromatography and solvent selection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Avoid inhalation of vapors, skin/eye contact, and electrostatic discharge. Use gloves, fume hoods, and flame-retardant clothing. Store in airtight containers in dry, ventilated areas. Spills should be vacuumed and disposed of in chemical waste containers .

Q. How are analytical standards for dimethylanthracene isomers validated in environmental or synthetic studies?

  • Standards : Use commercially available isomers (e.g., 2,3-Dimethylanthracene, 9,10-Dimethylanthracene) for calibration. Purity is confirmed via HPLC and NMR, with retention times and spectral data matched to reference libraries .

Advanced Research Questions

Q. How can the bromination of this compound be optimized to achieve high selectivity for 1,8-Bis(bromomethyl)anthracene?

  • Method : React this compound with N-bromosuccinimide (NBS) in CCl₄ under reflux (80°C) with benzoyl peroxide as a radical initiator. Monitor reaction progress via TLC (60% DCM/pet. ether). Purify via silica chromatography to isolate the first-eluting product (bright yellow solid) .
  • Data Contradictions : TLC may show multiple products due to competing mono- or polybromination; column chromatography is critical for isolating the desired bis-brominated derivative .

Q. What methodologies exist for functionalizing this compound to create derivatives for biomedical or materials applications?

  • Approach : Convert methyl groups to bromomethyl intermediates (B3) for subsequent nucleophilic substitution (e.g., with amines or thiols). For anti-cancer derivatives, link amido groups via chloroacetamido intermediates .
  • Limitations : Steric hindrance at the 1,8-positions may reduce reactivity, necessitating catalysts like Pd or Cu for cross-coupling .

Q. How do the photophysical properties of this compound compare to other dimethylanthracene isomers?

  • Analysis : Compare fluorescence quantum yields (Φf) and radiative rates. For example, 9,10-Dimethylanthracene has Φf = 0.9328, while steric effects in this compound may reduce Φf due to non-radiative decay pathways. Use time-resolved fluorescence spectroscopy to quantify differences .
  • Gaps : Direct data for this compound is limited; computational modeling (e.g., DFT) can predict electronic transitions .

Q. What methods are used to determine the thermodynamic properties of dimethylated anthracenes, such as enthalpy of vaporization?

  • Techniques : Employ gas chromatography (GC) or static vapor pressure measurements. For example, enthalpy of vaporization (ΔvapH) for 1,12-Dimethylbenz[a]anthracene is 21.2–26.98 kcal/mol at 323–473 K, extrapolated using the Clausius-Clapeyron equation .
  • Challenges : Low volatility of polyaromatic hydrocarbons requires high-temperature measurements, risking decomposition .

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